1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine
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Overview
Description
1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine is a heterocyclic compound that features a triazolopyridine core fused with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The compound 1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine is a member of the triazole class of compounds . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities . .
Mode of Action
Triazole compounds, in general, are known to interact with their targets through binding, which can lead to changes in the function of the target .
Biochemical Pathways
It is known that triazole compounds can affect a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .
Result of Action
Triazole compounds are known to have a wide range of effects due to their ability to interact with various targets .
Biochemical Analysis
Cellular Effects
Related triazolopyridines have been shown to have effects on various types of cells and cellular processes .
Molecular Mechanism
It’s known that triazolopyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis offers a scalable and efficient route that could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: This compound is investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
Uniqueness
1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine is unique due to its specific triazolopyridine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-2-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5/c11-8-1-2-9-13-10(14-16(9)7-8)15-5-3-12-4-6-15/h1-2,7,12H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFACLBMVDECCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN3C=C(C=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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